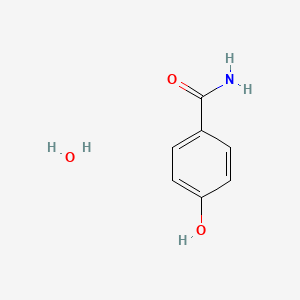

4-Hydroxybenzamide hydrate

Descripción general

Descripción

4-Hydroxybenzamide hydrate is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that hydroxybenzamides, a group to which 4-hydroxybenzamide hydrate belongs, have a wide range of biological activity .

Biochemical Pathways

Certain derivatives of 4-hydroxybenzamide are known to exhibit cerebroprotective activity .

Pharmacokinetics

It’s known that the low solubility in water of certain derivatives of 4-Hydroxybenzamide limits their bioavailability .

Actividad Biológica

4-Hydroxybenzamide hydrate, a derivative of 4-hydroxybenzoic acid, is a compound of significant interest in biochemical research due to its diverse biological activities. This article aims to provide an in-depth examination of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 155.15 g/mol

- CAS Number : 138169-57-0

- Purity : Typically around 95%

This compound is characterized by its hydroxyl and amide functional groups, which contribute to its biological properties. The compound's structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.

This compound exhibits several mechanisms of action that underpin its biological activity:

- Cerebroprotective Effects : Certain derivatives have shown potential in protecting neuronal cells from damage, indicating their role in neuroprotection.

- Antimicrobial Activity : The compound has been studied for its antimicrobial properties against various pathogens, including bacteria and fungi. It acts by disrupting microbial cell membranes and interfering with metabolic processes .

- Antioxidant Properties : The presence of hydroxyl groups allows the compound to scavenge free radicals, thereby reducing oxidative stress in biological systems .

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound. It has demonstrated effectiveness against various fungal species, including Candida albicans and Aspergillus species. The compound's ability to inhibit fungal growth is attributed to its structural similarity to known antifungal agents .

Antibacterial Activity

The compound has also shown promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Its mechanism involves the disruption of bacterial cell wall synthesis and function .

Cardiovascular Benefits

Research indicates that 4-hydroxybenzamide may slow down the progression of atherosclerosis. This effect is believed to be linked to its ability to modulate lipid metabolism and reduce inflammation within vascular tissues .

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in treating neurodegenerative diseases.

- Antimicrobial Efficacy : In a comparative study, this compound was tested against common pathogens. Results showed significant inhibition zones for both bacterial and fungal strains, highlighting its broad-spectrum antimicrobial activity .

- Cardiovascular Research : A clinical trial investigated the effects of 4-hydroxybenzamide on patients with early-stage atherosclerosis. Results indicated a reduction in arterial plaque formation and improved endothelial function after treatment with the compound .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Hydroxybenzamide hydrate is significant in medicinal chemistry due to its potential biological activities. Derivatives of this compound have been studied for their cerebroprotective properties, indicating a role in neuroprotection against oxidative stress and neurodegenerative diseases.

Case Studies

- Cerebroprotective Activity : Research indicates that certain derivatives exhibit protective effects on neuronal cells under oxidative stress conditions. These findings suggest potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Antifungal Activity : Compounds derived from 4-hydroxybenzamide have shown promising antifungal properties against various phytopathogenic fungi, including Botrytis cinerea and Sclerotinia sclerotiorum, with IC values ranging from 0.5 to 1.8 µg/mL .

Supramolecular Chemistry

In supramolecular chemistry, this compound serves as a synthon for constructing complex molecular architectures through hydrogen bonding. Its ability to form cocrystals with dicarboxylic acids has been extensively studied.

Research Findings

- Cocrystal Formation : The formation of cocrystals involving 4-hydroxybenzamide has been reported, showcasing the versatility of this compound in creating novel materials with enhanced properties . The structural analysis reveals robust intermolecular interactions that stabilize these cocrystals .

Agricultural Applications

The compound has also been explored for its agricultural applications, particularly as a biopesticide or plant growth enhancer. Its derivatives can inhibit the growth of pathogenic fungi that affect crop yields.

Case Studies

- Plant Pathogen Resistance : Studies have demonstrated that 4-hydroxybenzamide derivatives can enhance the resistance of crops to fungal infections while exhibiting low phytotoxicity towards important crops such as flax and sunflower . This dual action makes it a candidate for integrated pest management strategies.

Material Science

In material science, this compound is utilized in the development of functional materials due to its unique chemical properties.

Applications

- Nanoparticle Modification : The compound has been used as a ligand for modifying nanoparticles, which enhances their stability and functionality in various applications, including drug delivery systems and biosensors .

Data Table: Summary of Applications

Propiedades

IUPAC Name |

4-hydroxybenzamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.H2O/c8-7(10)5-1-3-6(9)4-2-5;/h1-4,9H,(H2,8,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHXBTSPVUITUAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677617 | |

| Record name | 4-Hydroxybenzamide--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138169-57-0 | |

| Record name | 4-Hydroxybenzamide--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.